molecular formula C15H24ClNO B1441161 3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219980-90-1

3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441161
CAS No.: 1219980-90-1
M. Wt: 269.81 g/mol
InChI Key: FRGWPWKWBFOHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO and a molecular weight of 269.81 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Biochemical Analysis

Biochemical Properties

3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . It can also alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the synaptic cleft . This increase in acetylcholine can enhance cholinergic signaling and affect various physiological processes. Additionally, the compound may bind to other biomolecules, such as receptors or ion channels, to modulate their activity and influence cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and behavioral changes. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can affect its pharmacological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylpiperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like sodium hydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used to study the effects of piperidine derivatives on biological systems.

    Medicine: Research into its potential therapeutic effects, such as its use in developing new drugs, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine: The non-hydrochloride form of the compound.

    3-[2-(3,5-Dimethylphenoxy)ethyl]morpholine: A similar compound with a morpholine ring instead of a piperidine ring.

    3-[2-(3,5-Dimethylphenoxy)ethyl]pyrrolidine: A similar compound with a pyrrolidine ring.

Uniqueness

3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific chemical structure, which allows it to interact with biological systems in distinct ways. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

3-[2-(3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-8-13(2)10-15(9-12)17-7-5-14-4-3-6-16-11-14;/h8-10,14,16H,3-7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGWPWKWBFOHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-90-1
Record name Piperidine, 3-[2-(3,5-dimethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.